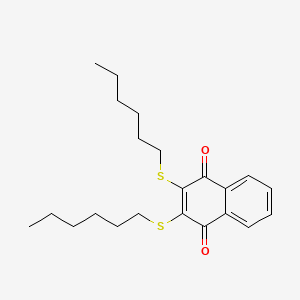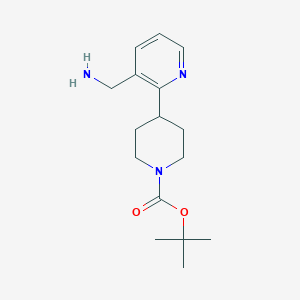![molecular formula C13H21N3 B3163164 [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine CAS No. 883531-63-3](/img/structure/B3163164.png)
[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine
Descripción general
Descripción
“[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine” is a chemical compound with the IUPAC name N-methyl (1-methyl-4-piperidinyl)methanamine . It has a molecular weight of 142.24 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-9-7-8-3-5-10 (2)6-4-8/h8-9H,3-7H2,1-2H3 . This indicates that the compound has a structure that includes a piperidine ring, which is a common moiety in many alkaloid natural products .Physical And Chemical Properties Analysis
The compound is a clear colorless to yellow liquid . It has a molecular weight of 142.24 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Chemical Research
This compound is available for purchase from chemical supply companies like Sigma-Aldrich . It’s used by researchers in various fields, including organic chemistry, medicinal chemistry, and materials science. The compound’s empirical formula is C11H23N3 and its molecular weight is 197.32 .
Neurological Research
The compound has been studied as a potential treatment for cognitive decline. Specifically, it has been investigated as a 5-HT6 receptor antagonist . The 5-HT6 receptor is a serotonin receptor found in the brain that’s associated with learning and memory . Antagonists of this receptor have been shown to increase levels of glutamate and acetylcholine in the brain, neurotransmitters associated with learning and memory .
Drug Development
The compound has been used in the development of new drugs for the treatment of cognitive dysfunction associated with Alzheimer’s disease . In fact, two advanced stage 5-HT6 receptor antagonists that have completed phase II clinical trials were developed using this compound .
Synthesis of Novel Compounds
Researchers have used this compound to synthesize a novel series of [3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indole derivatives . These derivatives have also been studied as potential 5-HT6 receptor antagonists .
Anticancer Research
While there isn’t direct evidence of this compound being used in anticancer research, related compounds have been evaluated for their antiproliferative activity against different human cancer cell lines . This suggests potential for future research into the anticancer applications of “[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine”.
Safety and Toxicity Studies
The compound is classified as Acute Tox. 3 Oral, indicating that it’s toxic if swallowed . This classification is important for researchers handling the compound and for studies investigating its safety and potential side effects.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-16-8-4-13(5-9-16)11-15-10-12-2-6-14-7-3-12/h2-3,6-7,13,15H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIFFZOCWUKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)




![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163107.png)
![5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde](/img/structure/B3163117.png)

![N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine](/img/structure/B3163139.png)
![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)
![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)